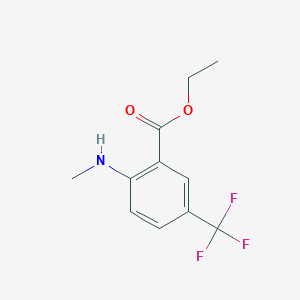![molecular formula C12H17NS B2891488 4-[(4-Methylphenyl)thio]piperidine CAS No. 101768-80-3](/img/structure/B2891488.png)
4-[(4-Methylphenyl)thio]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)thio]piperidine is a chemical compound with the molecular formula C12H17NS . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular weight of this compound is 207.34 . When combined with carbonic acid in a 1:1 ratio, the molecular weight increases to 269.36 . The InChI key for this compound is CMUKOIZIUDVRGO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Potent Inhibition of Thrombin
A study by Okamoto et al. (1981) synthesized stereoisomers of a compound related to 4-[(4-Methylphenyl)thio]piperidine, demonstrating its potent inhibition of thrombin. The stereo-configuration of the compound significantly affected its inhibitory potency, highlighting the compound's potential in developing therapeutics for conditions associated with thrombin activity (Okamoto et al., 1981).
Antimycobacterial Activity
Kumar et al. (2008) explored the antimycobacterial potential of spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process. The study identified compounds exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the chemical framework's utility in combating tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
Research by Sankarapapavinasam et al. (1991) demonstrated the effectiveness of piperidine derivatives, including this compound, in inhibiting the corrosion of copper in sulfuric acid. The study provided insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Sankarapapavinasam et al., 1991).
Neuroprotective Properties
A compound structurally related to this compound showed potent neuroprotective properties by blocking N-methyl-D-aspartate (NMDA) responses, suggesting its potential in treating neurodegenerative diseases (Chenard et al., 1995).
Anti-inflammatory and Antioxidant Activities
Geronikaki et al. (2003) synthesized derivatives of 4-hydroxy-piperidine and evaluated them for anti-inflammatory and antioxidant properties. These compounds demonstrated significant activities, underlining the chemical backbone's therapeutic potential (Geronikaki et al., 2003).
Antibacterial and Antifungal Agents
Thanusu et al. (2010) developed a series of bis hybrid heterocycle compounds incorporating piperidine and thiohydantoin nuclei, exhibiting potent antibacterial and antifungal activities. The study emphasizes the role of this compound derivatives in developing new antimicrobial agents (Thanusu et al., 2010).
Safety and Hazards
Piperidine, a related compound, is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKINKOVYQXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)
![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)
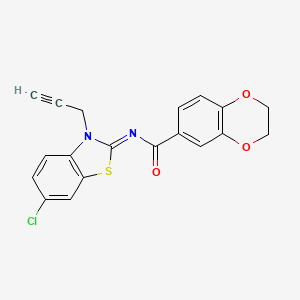
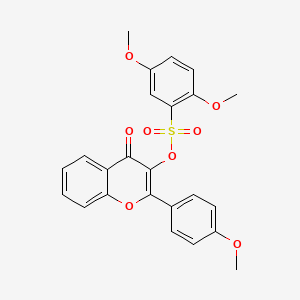
![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)
![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)
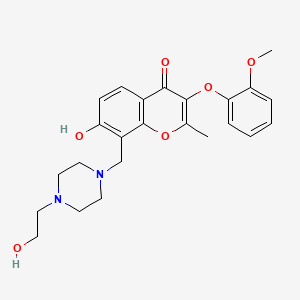
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)
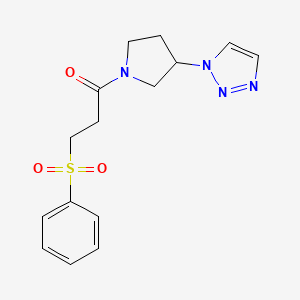
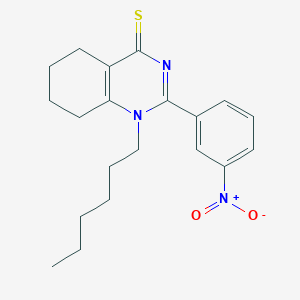
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)
